Meta-Methylphenyl Substituent at C5: Lipophilicity and Steric Differentiation vs. Para-Methyl and Unsubstituted Phenyl Analogs
The m-tolyl (3-methylphenyl) group at the C5 position introduces a meta-methyl substitution pattern that is structurally and electronically distinct from the para-methylphenyl analog (Sigma-Aldrich MFCD01018415) and the unsubstituted phenyl analog (Sigma-Aldrich MFCD00660259). The meta-methyl orientation affects the dihedral angle between the phenyl ring and the triazole core, modulating π-conjugation and steric accessibility to target binding pockets. While explicit experimental logP or IC₅₀ data for this specific compound have not been identified in the peer-reviewed literature, the established SAR for 4-amino-5-substituted-1,2,4-triazole-3-thione Schiff bases demonstrates that the nature and position of the aryl substituent at C5 directly influences antifungal EC₅₀ values against plant pathogens [1]. In the closely related 4-(2,4-dinitrobenzylideneamino)-5-aryl series (Wu et al., 2019), the m-tolyl-bearing compound F1 exhibited distinct activity from its methoxyphenyl counterparts, confirming that the C5 substituent identity is a non-interchangeable determinant of bioactivity [2].
| Evidence Dimension | C5 aryl substituent identity and its impact on biological activity in 1,2,4-triazole-3-thione Schiff bases |
|---|---|
| Target Compound Data | m-Tolyl (3-methylphenyl) at C5; molecular formula C₁₆H₁₂Cl₂N₄S; MW 363.3 g/mol |
| Comparator Or Baseline | Para-methylphenyl analog (MFCD01018415): C₁₆H₁₂Cl₂N₄S, MW 363.3 g/mol; Unsubstituted phenyl analog (MFCD00660259): C₁₅H₁₀Cl₂N₄S, MW 349.2 g/mol |
| Quantified Difference | Isomeric molecular weight identical to para-methyl analog (363.3 g/mol) but distinct 3D conformation due to meta-methyl orientation; 14 Da heavier than unsubstituted phenyl analog; predicted cLogP difference approximately 0.5-0.7 log units based on methyl group contribution |
| Conditions | Structural comparison based on vendor specifications and established medicinal chemistry SAR principles for triazole Schiff bases |
Why This Matters
The meta-methyl orientation determines the compound's conformational preferences and hydrogen-bonding topology; procurement of the incorrect regioisomer (para-methyl) or the des-methyl analog will produce non-comparable biological readouts in any assay where C5 aryl geometry contributes to target engagement.
- [1] Wu, S., Qi, L., Ren, Y., & Ma, H. (2020). 1,2,4-Triazole-3-thione Schiff bases compounds: Crystal structure, Hirshfeld surface analysis, DFT studies and biological evaluation. Journal of Molecular Structure, 1217, 128591. (Demonstrates that C5 substituent identity modulates antifungal EC₅₀ against Wheat gibberellic.) View Source
- [2] Wu, S., Qi, L., Ren, Y., & Ma, H. (2019). Investigation on 4-amino-5-substituent-1,2,4-triazole-3-thione Schiff bases an antifungal drug by characterization (spectroscopic, XRD), biological activities, molecular docking studies and electrostatic potential (ESP). Journal of Molecular Structure, 1197, 171–182. View Source
